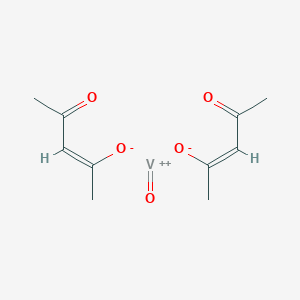

Vanadyl acetylacetonate

概要

説明

準備方法

Vanadyl acetylacetonate can be synthesized through several methods. One common synthetic route involves the reaction of vanadyl sulfate (VOSO₄) with acetylacetone (Hacac) under acidic conditions, producing this compound and sulfuric acid as a byproduct : [ \text{VOSO}_4 + 2 \text{Hacac} \rightarrow \text{VO(acac)}_2 + \text{H}_2\text{SO}_4 ]

Another method involves a redox reaction starting with vanadium pentoxide (V₂O₅), where some acetylacetone is oxidized to 2,3,4-pentanetrione . Industrial production methods typically follow similar synthetic routes but are optimized for larger-scale production and higher yields .

化学反応の分析

Vanadyl acetylacetonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used as a catalyst in organic chemistry, particularly for the epoxidation of allylic alcohols by tert-butyl hydroperoxide (TBHP) . The VO(acac)₂-TBHP system selectively epoxidizes allylic alcohols, leaving other alkenes untouched .

In addition to epoxidation, this compound can participate in Mannich reactions, sulfoxidation of alkanes, and asymmetric oxidation of disulfides . Common reagents and conditions used in these reactions include TBHP, pyridine, and methylamine . The major products formed from these reactions depend on the specific substrates and reaction conditions employed.

科学的研究の応用

Medicinal Applications

1.1 Anticancer Activity

Vanadyl acetylacetonate has been investigated for its potential as an anticancer agent. Studies have shown that vanadyl complexes exhibit antiproliferative effects on various cancer cell lines, including colorectal adenocarcinoma. The mechanism involves the modulation of cell cycle progression and activation of mitogen-activated protein kinases (MAPKs). For instance, one study demonstrated that treatment with vanadyl complexes induced a block in the S-G2/M phase of the cell cycle in specific cell lines, leading to decreased proliferation rates .

1.2 Diabetes Management

Research indicates that vanadyl compounds, including VO(acac)₂, possess insulin-mimetic properties that can aid in diabetes management. They enhance glucose uptake and improve insulin sensitivity, making them potential candidates for developing new antidiabetic therapies. In vivo studies have shown that these complexes can lower blood glucose levels in diabetic models .

1.3 Alzheimer's Disease Research

This compound has also been studied for its neuroprotective effects in Alzheimer's disease models. In APP/PS1 transgenic mice, VO(acac)₂ administration was linked to reduced amyloid-beta (Aβ) plaque formation and improved cognitive functions. The timing of administration was crucial; earlier intervention led to better outcomes in Aβ clearance compared to later treatment .

Imaging Applications

2.1 Cancer Imaging

Recent advancements have utilized this compound as a radiotracer for cancer imaging. Specifically, V-48 labeled VO(acac)₂ has been employed in dual-modality PET/MRI scanning to enhance image contrast for early-stage cancer detection. Studies have demonstrated its efficacy in improving the biodistribution and uptake of radiotracers in animal models, which could revolutionize early cancer diagnosis strategies .

Material Science Applications

3.1 Electrochemical Studies

This compound has been explored in electrochemical applications, particularly its reduction processes in acetonitrile solutions. Research utilizing cyclic voltammetry and polarography has provided insights into its redox behavior, which is essential for developing new materials for batteries and sensors .

Table 1: Summary of Biological Activities of this compound

作用機序

The mechanism of action of vanadyl acetylacetonate involves its ability to mimic insulin and modulate various biochemical pathways. It can stimulate the phosphorylation of PKB/Akt and GSK-3, enhancing the insulin signaling pathway and promoting glucose metabolism . This compound also upregulates peroxisome-proliferator-activated receptor γ (PPARγ) and adiponectin expression in differentiated adipocytes, contributing to its antidiabetic effects .

Furthermore, this compound can inhibit protein tyrosine phosphatase 1B (PTP1B), which enhances the phosphorylation of insulin receptor substrate 1 and activation of phosphatidylinositol 3-kinase (PI3K)-Akt signal transduction . This mechanism may explain its potential therapeutic benefits for diabetes and cancer.

類似化合物との比較

Vanadyl acetylacetonate is part of a broader class of metal acetylacetonates, which are coordination complexes derived from the acetylacetonate anion (acac) and metal ions . Similar compounds include chromium(III) acetylacetonate, manganese(III) acetylacetonate, and iron(III) acetylacetonate . These compounds share similar coordination geometries and reactivity patterns but differ in their specific metal centers and oxidation states.

Compared to other vanadium compounds, this compound is unique due to its stability and specific reactivity in organic transformations . Its ability to selectively catalyze epoxidation reactions and exhibit insulin mimetic properties sets it apart from other metal acetylacetonates .

Conclusion

This compound is a versatile coordination compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties, including its stability, reactivity, and insulin mimetic effects, make it a valuable compound for various scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utilization in diverse fields.

特性

IUPAC Name |

(Z)-4-oxopent-2-en-2-olate;oxovanadium(2+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;/q;;;+2/p-2/b2*4-3-;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHJZWAQYMGNBE-SUKNRPLKSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[V+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O=[V+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5V | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue or green powder; Slightly soluble in water; [MSDSonline] | |

| Record name | Vanadyl bis(acetylacetonate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3153-26-2 | |

| Record name | Vanadium, oxobis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-5-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxobis(pentane-2,4-dionato-O,O')vanadium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。